5-(Decylsulfanyl)quinoline-8-thiol
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Overview
Description
5-(Decylthio)quinoline-8-thiol is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound features a quinoline core with a decylthio group at the 5-position and a thiol group at the 8-position, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 5-(Decylthio)quinoline-8-thiol can be achieved through various methods. One common approach involves the reaction of 5-chloroquinoline-8-thiol with decanethiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(Decylthio)quinoline-8-thiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines . Major products formed from these reactions can include disulfides, sulfoxides, and substituted quinoline derivatives .
Scientific Research Applications
5-(Decylthio)quinoline-8-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with various biological targets . In industry, it is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts .
Mechanism of Action
The mechanism of action of 5-(Decylthio)quinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity . The quinoline core can intercalate into DNA, disrupting its function and leading to cell death . These interactions make it a potent compound with various biological effects.
Comparison with Similar Compounds
5-(Decylthio)quinoline-8-thiol can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline . While these compounds share a similar quinoline core, the presence of the decylthio group in 5-(Decylthio)quinoline-8-thiol provides it with unique properties, such as increased lipophilicity and the ability to form stronger interactions with biological targets . This makes it a valuable compound for various applications.
Properties
CAS No. |
60465-72-7 |
---|---|
Molecular Formula |
C19H27NS2 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
5-decylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C19H27NS2/c1-2-3-4-5-6-7-8-9-15-22-18-13-12-17(21)19-16(18)11-10-14-20-19/h10-14,21H,2-9,15H2,1H3 |
InChI Key |
MOKAZIGFQRYYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)S |
Origin of Product |
United States |
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